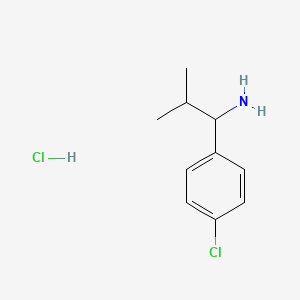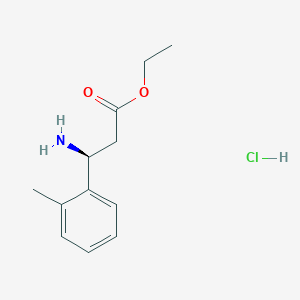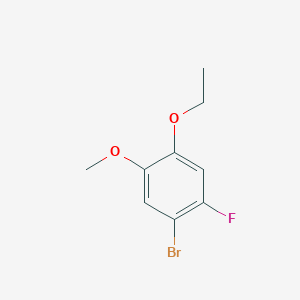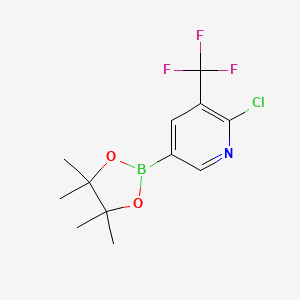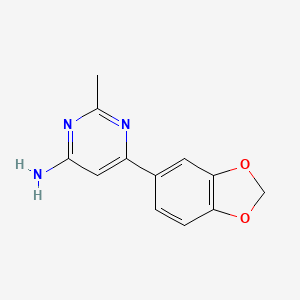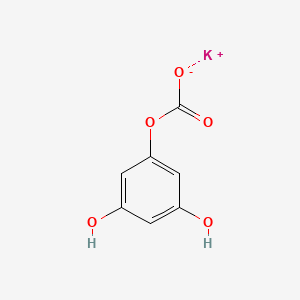
Potassium phloroglucinol carboxylate
描述
Potassium phloroglucinol carboxylate is a chemical compound with the molecular formula C7H6O5K. This compound is known for its unique chemical properties and has various applications in scientific research, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Potassium phloroglucinol carboxylate can be synthesized through the reaction of phloroglucinol with potassium hydroxide in an aqueous medium. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion. The resulting product is then purified through recrystallization to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The compound is then isolated and purified using industrial-scale techniques such as filtration, centrifugation, and drying.
化学反应分析
Types of Reactions: Potassium phloroglucinol carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound, such as hydroxyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using nucleophiles or electrophiles under specific reaction conditions.
Major Products Formed:
Oxidation Products: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.
Reduction Products: Reduction reactions can produce hydroxylated derivatives or fully reduced forms of the compound.
Substitution Products: Substitution reactions can result in the formation of various derivatives with different functional groups attached to the core structure.
科学研究应用
Potassium phloroglucinol carboxylate has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound has shown promise in medical research for its antioxidant and anti-inflammatory properties.
Industry: It is employed in various industrial applications, such as in the production of dyes, pigments, and other chemical products.
作用机制
Potassium phloroglucinol carboxylate is similar to other trihydroxybenzoic acid derivatives, such as gallic acid and pyrogallol. it is unique in its potassium salt form, which influences its solubility and reactivity. The compound's distinct chemical structure and properties make it a valuable tool in scientific research and industrial applications.
相似化合物的比较
Gallic acid
Pyrogallol
Phloroglucinol
属性
IUPAC Name |
potassium;(3,5-dihydroxyphenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5.K/c8-4-1-5(9)3-6(2-4)12-7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZCBTVJPCQLKE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC(=O)[O-])O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488022.png)
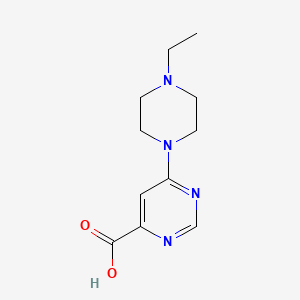
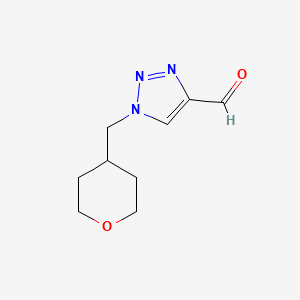

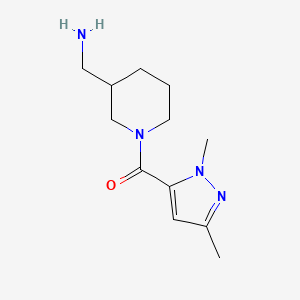
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)
![2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B1488034.png)
